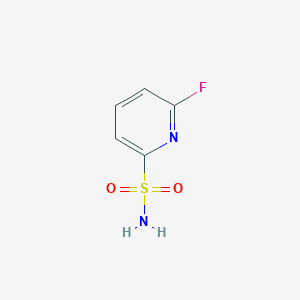

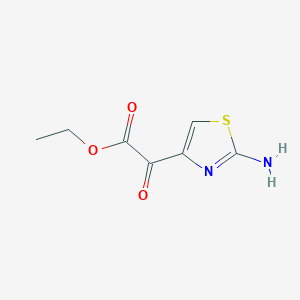

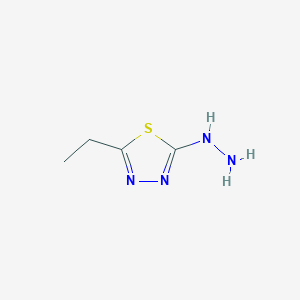

![molecular formula C20H26O6 B044591 1,4-苯二甲酸双[4-(乙烯氧基)丁酯] CAS No. 117397-31-6](/img/structure/B44591.png)

1,4-苯二甲酸双[4-(乙烯氧基)丁酯]

描述

Synthesis Analysis

The synthesis of 1,4-benzenedicarboxylic acid derivatives and related compounds typically involves solvothermal or hydrothermal reactions, where the choice of reactants, solvents, and conditions like temperature and pH can significantly affect the product's structure and properties. For instance, reactions of Zn(NO3)2 with 1,3-benzenedicarboxylic acid under different pH conditions result in coordination polymers with distinct interpenetrating networks, showcasing the role of synthesis conditions in directing the structural outcome (Dong Liu et al., 2010).

Molecular Structure Analysis

The molecular structure of 1,4-benzenedicarboxylic acid derivatives is crucial in determining their assembly into complex architectures. Studies have shown that ligands like 1,4-bis(benzodioxaborole)benzene, formed through the condensation of 1,4-benzenediboronic acid, can assemble with N-donor ligands to form macrocycles or polymers, indicating the influence of molecular structure on the formation of supramolecular frameworks (B. Içli et al., 2012).

Chemical Reactions and Properties

1,4-Benzenedicarboxylic acid derivatives participate in various chemical reactions, forming coordination polymers with different metals and organic ligands. These reactions often lead to materials with interesting properties, such as photoluminescence and thermal stability. For example, coordination polymers based on Zn(II) and 1,4-benzenedicarboxylic acid exhibit unique luminescent and optical properties, making them potential candidates for applications in sensing and light-emitting devices (Hong-Jian Cheng et al., 2015).

Physical Properties Analysis

The physical properties of 1,4-benzenedicarboxylic acid derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and the nature of substituents. Studies on liquid crystalline networks from similar esters have provided insights into their phase behavior, curing reactions, and mechanical properties, highlighting the impact of molecular design on physical properties (A. Shiota et al., 1997).

Chemical Properties Analysis

The chemical properties of 1,4-benzenedicarboxylic acid derivatives, such as reactivity towards acids, bases, and other reagents, play a crucial role in their application in polymer synthesis and material science. For example, ester acetal polymers derived from acrylpimaric acid and divinyl ether compounds, including derivatives of 1,4-benzenedicarboxylic acid, exhibit acidolytic cleavage under specific conditions, which is a valuable property for developing photoresists in lithography (Liyuan Wang et al., 2007).

科学研究应用

超分子骨架构建

- 取代基团效应: 研究探讨了取代基团如何影响超分子骨架的构建。这涉及使用苯二甲酸的衍生物,展示了不同的基团如何影响这些骨架的组装 (Liu 等,2010).

- pH 依赖性形成: 研究表明,pH 条件可以显着影响配位聚合物的形成,提供了在不同 pH 条件下构建这些材料的见解 (Liu 等,2010).

材料合成与分析

- 共晶合成: 使用苯二甲酸和其他化合物合成共晶化合物,证明了这些材料在创建具有在各个领域潜在应用的新结构方面的效用 (詩富 等,2012).

环境应用

- 邻苯二甲酸酯分析: 对邻苯二甲酸酯(一组包括苯二甲酸酯的化合物)的测定研究,突出了这些化合物作为环境污染物的重要性以及有效分析方法的必要性 (Farajzadeh 等,2015).

光刻材料

- 双组分光致抗蚀剂: 关于使用新型酯缩醛聚合物(包括苯二甲酸的衍生物)开发双组分光致抗蚀剂的研究,对光刻材料的发展具有影响 (Wang 等,2007).

光催化与配位聚合物

- 聚合物中的结构变异性: 受苯二甲酸影响的配位聚合物的结构多样性的研究,对光催化和其他应用有影响 (Cheng 等,2015).

属性

IUPAC Name |

bis(4-ethenoxybutyl) benzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O6/c1-3-23-13-5-7-15-25-19(21)17-9-11-18(12-10-17)20(22)26-16-8-6-14-24-4-2/h3-4,9-12H,1-2,5-8,13-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMNFSPVCKZFHGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COCCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCCOC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074384 | |

| Record name | 1,4-Benzenedicarboxylic acid, bis[4-(ethenyloxy)butyl] ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Benzenedicarboxylic acid, bis[4-(ethenyloxy)butyl] ester | |

CAS RN |

117397-31-6 | |

| Record name | 1,4-Bis[4-(ethenyloxy)butyl] 1,4-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117397-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenedicarboxylic acid, 1,4-bis(4-(ethenyloxy)butyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117397316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenedicarboxylic acid, 1,4-bis[4-(ethenyloxy)butyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenedicarboxylic acid, bis[4-(ethenyloxy)butyl] ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

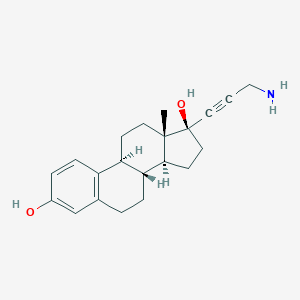

![tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate](/img/structure/B44519.png)

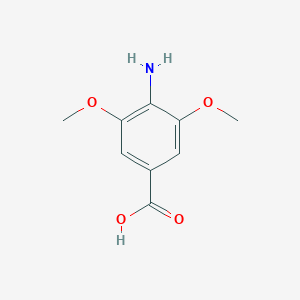

![[1,1'-Binaphthalene]-2,2'-diamine](/img/structure/B44522.png)

![N-[2-(Chloroacetyl)phenyl]-N-methylformamide](/img/structure/B44533.png)